n-Pentyl beta-carboline-1-propionate
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Overview
Description
n-Pentyl beta-carboline-1-propionate is a natural product found in Eurycoma longifolia with data available.
Scientific Research Applications
Antimalarial and Cytotoxic Properties
n-Pentyl β-carboline-1-propionate, a beta-carboline alkaloid, has been investigated for its potential antimalarial and cytotoxic properties. In a study by Kuo et al. (2003), various beta-carboline alkaloids, including n-pentyl β-carboline-1-propionate, were isolated from the roots of Eurycoma longifolia and screened for their cytotoxic and antimalarial activities. Significant cytotoxicity was observed against human lung cancer (A-549) and breast cancer (MCF-7) cell lines (Kuo et al., 2003). Another study by Huang et al. (2011) identified beta-carboline alkaloids with antiplasmodial activities against Plasmodium falciparum strains, suggesting their potential in antimalarial applications (Huang et al., 2011).
Antileishmanial Effects
Research by Gabriel et al. (2019) explored the antileishmanial activity of β-carboline-1-propionic acid alkaloid against Leishmania amazonensis and Leishmania infantum. The study showed significant leishmanicidal activity, highlighting the potential of this compound in treating leishmaniasis (Gabriel et al., 2019).
Antibacterial Activity
Shin et al. (2010) investigated the antibacterial activity of 1-acetyl-beta-carboline against methicillin-resistant Staphylococcus aureus (MRSA). The study found that in combination with ampicillin, 1-acetyl-beta-carboline exhibited synergistic antibacterial activity (Shin et al., 2010).
Biochemical and Pharmacological Functions
Beta-carboline alkaloids, including n-pentyl β-carboline-1-propionate, demonstrate a broad spectrum of pharmacological properties. Cao et al. (2007) highlighted their role in intercalating into DNA, inhibiting various enzymes, and interacting with receptors. These alkaloids exhibit diverse biological activities such as anticonvulsant, antitumor, and antimicrobial effects (Cao et al., 2007).
Properties
Molecular Formula |
C19H22N2O2 |
---|---|
Molecular Weight |
310.4 g/mol |
IUPAC Name |
pentyl 3-(9H-pyrido[3,4-b]indol-1-yl)propanoate |
InChI |
InChI=1S/C19H22N2O2/c1-2-3-6-13-23-18(22)10-9-17-19-15(11-12-20-17)14-7-4-5-8-16(14)21-19/h4-5,7-8,11-12,21H,2-3,6,9-10,13H2,1H3 |
InChI Key |
OXYXZGCPXAISTO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC(=O)CCC1=NC=CC2=C1NC3=CC=CC=C23 |
Synonyms |
n-pentyl beta-carboline-1-propionate |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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